3-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine hydrochloride
Overview
Description
3-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine hydrochloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of a chloro-substituted phenyl group, a methyl group, and an amine group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine hydrochloride typically involves the reaction of 3-chloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent amination. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate.
Solvent: Ethanol or methanol.
Temperature: Reflux conditions (around 80-100°C).
The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions include N-oxides, dechlorinated derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors (GPCRs), affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-4-methyl-2H-pyrazol-3-ylamine: Lacks the chloro substituent, resulting in different reactivity and biological activity.
5-(3-Bromo-phenyl)-4-methyl-2H-pyrazol-3-ylamine: The bromo substituent can lead to different substitution reactions compared to the chloro group.
5-(3-Methyl-phenyl)-4-methyl-2H-pyrazol-3-ylamine: The presence of a methyl group instead of a chloro group affects the compound’s electronic properties and reactivity.
Uniqueness
The presence of the chloro group in 3-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine hydrochloride imparts unique reactivity and biological activity compared to its analogs. The chloro group can participate in various substitution reactions, making the compound a valuable intermediate in organic synthesis. Additionally, the chloro substituent can influence the compound’s interaction with biological targets, potentially enhancing its therapeutic efficacy.
Properties
IUPAC Name |
5-(3-chlorophenyl)-4-methyl-1H-pyrazol-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3.ClH/c1-6-9(13-14-10(6)12)7-3-2-4-8(11)5-7;/h2-5H,1H3,(H3,12,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNDTXUFTJILLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1N)C2=CC(=CC=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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